1-Bromo-3-cyclopropylthiobenzene
Description
Structure
2D Structure
Properties
IUPAC Name |
1-bromo-3-cyclopropylsulfanylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrS/c10-7-2-1-3-9(6-7)11-8-4-5-8/h1-3,6,8H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JORAQKMAPMVMTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1SC2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60682088 | |
| Record name | 1-Bromo-3-(cyclopropylsulfanyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60682088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1280786-81-3 | |
| Record name | 1-Bromo-3-(cyclopropylsulfanyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60682088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 1 Bromo 3 Cyclopropylthiobenzene and Its Analogues
Strategic Design of Precursor Molecules for 1-Bromo-3-cyclopropylthiobenzene Synthesis
The efficient synthesis of the target molecule, this compound, is highly dependent on the careful selection and design of its precursor molecules. The primary retrosynthetic disconnections point towards two main strategies: the formation of the C-S bond between a brominated aromatic ring and a cyclopropylthiol derivative, or the bromination of a pre-formed cyclopropylthiobenzene.
In the first approach, key precursors include 1,3-dibromobenzene (B47543) and cyclopropylthiol or a suitable cyclopropylthiol equivalent. This strategy relies on the selective monosubstitution of the dibrominated arene. Alternatively, 3-bromothiophenol (B44568) can be coupled with a cyclopropyl (B3062369) halide, such as cyclopropyl bromide or chloride. The reactivity of these precursors is a critical consideration. For instance, the use of highly reactive organometallic reagents derived from cyclopropane (B1198618) can be challenging due to potential ring-opening side reactions.
The second major strategy involves the synthesis of cyclopropylthiobenzene followed by a regioselective bromination. The precursor for this route is thiophenol, which can be reacted with a cyclopropylating agent. Subsequent bromination must then be carefully controlled to achieve the desired 3-bromo isomer. The directing effects of the cyclopropylthio group play a crucial role in this step, influencing the position of the incoming bromine atom. The choice of precursors is often dictated by the availability of starting materials, the desired scale of the reaction, and the need to avoid sensitive functional groups in more complex analogues.
Development of Novel Cross-Coupling Reactions for Thioether Bond Formationthieme-connect.comthieme-connect.de
The formation of the aryl thioether linkage is a cornerstone of many synthetic routes towards this compound and its analogues. Transition-metal-catalyzed cross-coupling reactions have emerged as the most versatile and efficient methods for constructing Csp²–S bonds. thieme-connect.comthieme-connect.de These methods offer a powerful alternative to traditional nucleophilic aromatic substitution (SNAr) reactions, which are often limited to electron-poor aromatic systems. thieme-connect.com
Transition Metal-Catalyzed Coupling Approaches (e.g., Palladium, Copper)thieme-connect.comthieme-connect.de
Both palladium and copper catalysts have been extensively used for the synthesis of aryl thioethers. thieme-connect.comacsgcipr.org Pioneering work by Migita and others laid the foundation for palladium-catalyzed C–S cross-coupling of aryl halides with thiols. thieme-connect.com These reactions typically employ a Pd(0) catalyst, which undergoes oxidative addition with the aryl halide, followed by ligand exchange with the thiolate and reductive elimination to furnish the desired thioether. thieme-connect.comthieme-connect.de Aryl bromides and iodides are generally good substrates for these reactions, providing good to excellent yields. thieme-connect.com
Copper-catalyzed systems, often referred to as Ullmann-type couplings, have also seen significant advancements. acsgcipr.org Modern copper-catalyzed methods can be performed under milder conditions than their traditional counterparts, thanks to the development of suitable ligands. acsgcipr.org These reactions are particularly useful for the coupling of aryl halides with a variety of sulfur sources, including thiols and their surrogates. thieme-connect.com
| Metal Catalyst | Typical Substrates | Key Advantages |
| Palladium | Aryl bromides, iodides, triflates | High efficiency, broad substrate scope, good functional group tolerance. thieme-connect.comnih.govnih.gov |
| Copper | Aryl halides (including chlorides) | Lower cost compared to palladium, effective for various sulfur sources. thieme-connect.comacsgcipr.org |
Ligand Design and Optimization for Enhanced Selectivity and Yield
The success of transition-metal-catalyzed thioetherification is critically dependent on the choice of ligand. acsgcipr.org Ligands play a multifaceted role, including stabilizing the metal center, promoting the desired catalytic steps (oxidative addition, reductive elimination), and preventing catalyst deactivation. thieme-connect.com
For palladium-catalyzed reactions, both monodentate and bidentate phosphine (B1218219) ligands have been employed. While bidentate ligands like Xantphos were initially favored for their ability to stabilize the catalyst at high temperatures, recent studies have shown that monodentate ligands such as tBuXPhos can enable C–S bond formation at room temperature, increasing functional group tolerance. thieme-connect.com The unexpected superiority of monodentate ligands in certain systems has been attributed to their dynamic behavior in the catalytic cycle. thieme-connect.com
In copper-catalyzed couplings, nitrogen-based ligands, such as oxalic diamides, have proven effective in promoting the reaction of both aromatic and aliphatic thiols with aryl halides. thieme-connect.com The design of ligands that can operate under mild conditions and with low catalyst loadings remains an active area of research. thieme-connect.de Thioether-containing ligands themselves have also been explored for their potential in catalysis. researchgate.netmdpi.combohrium.com
| Ligand Type | Metal System | Key Features |
| Monodentate Phosphines (e.g., tBuXPhos) | Palladium | Enables room temperature reactions, high functional group tolerance. thieme-connect.com |
| Bidentate Phosphines (e.g., Xantphos) | Palladium | Provides catalyst stability at higher temperatures. thieme-connect.com |
| Nitrogen-based Ligands (e.g., Oxalic Diamides) | Copper | Effective for coupling a wide range of thiols. thieme-connect.com |
| Thioether-containing Ligands | Various Metals | Can exhibit unique coordination properties and catalytic activity. researchgate.netmdpi.combohrium.com |
Mechanistic Insights into Catalytic Cycles of Thioether Synthesisthieme-connect.comthieme-connect.de
Understanding the mechanistic pathways of these catalytic reactions is crucial for their optimization. The generally accepted mechanism for palladium-catalyzed C–S cross-coupling involves a Pd(0)/Pd(II) catalytic cycle. thieme-connect.comthieme-connect.de This cycle consists of three key steps:
Oxidative Addition: The Pd(0) catalyst inserts into the aryl halide bond to form a Pd(II) intermediate. acsgcipr.org
Ligand Exchange: The halide on the palladium center is replaced by a thiolate anion. thieme-connect.com
Reductive Elimination: The aryl and thioether groups on the palladium center couple and are eliminated, regenerating the Pd(0) catalyst and forming the final product. acsgcipr.org
For copper-catalyzed reactions, the mechanism can be more varied. Some systems are proposed to proceed through a Cu(I)/Cu(III) catalytic cycle. thieme-connect.com Kinetic and computational studies are instrumental in elucidating these complex mechanisms, providing valuable insights into the roles of the catalyst, ligands, and reaction conditions. thieme-connect.comnih.govacs.orgnih.gov For instance, studies have shown that the nature of the ligand can influence whether the reaction proceeds through a Pd(0)/Pd(II) or a Pd(I)/Pd(III) pathway. thieme-connect.de
Regioselective Bromination Methodologies for the Benzene (B151609) Moietyacsgcipr.orgorganic-chemistry.org
When the synthetic strategy involves the late-stage introduction of the bromine atom, regioselective bromination of the cyclopropylthiobenzene precursor is paramount. The directing effect of the cyclopropylthio group on the aromatic ring dictates the position of electrophilic substitution.
Electrophilic Aromatic Bromination Strategies
Electrophilic aromatic substitution is the most common method for introducing a bromine atom onto a benzene ring. masterorganicchemistry.com The cyclopropylthio group is an ortho-, para-directing group due to the ability of the sulfur atom's lone pairs to stabilize the arenium ion intermediate through resonance. However, steric hindrance from the cyclopropyl group may influence the ortho/para ratio.
To achieve the desired 3-bromo (meta) isomer, one might consider alternative strategies if direct bromination proves unselective. One such strategy could involve the use of a directing group that can be later removed or transformed. However, for direct bromination, careful selection of the brominating agent and reaction conditions is crucial to maximize the yield of the desired isomer. Milder and more selective brominating reagents, such as bromodimethylsulfonium bromide generated in situ, have been developed as alternatives to elemental bromine. acs.org The use of a Lewis base catalyst in conjunction with N-bromosuccinimide (NBS) has also been shown to be effective for the halogenation of unactivated aromatic compounds. organic-chemistry.org Recent advancements include the use of thianthrene (B1682798) in combination with trifluoromethanesulfonic acid to activate N-halosuccinimides for efficient electrophilic halogenation. rsc.org
| Brominating Agent | Conditions | Selectivity |
| Br₂ with Lewis Acid (e.g., FeBr₃) | Standard electrophilic bromination | Typically ortho/para directing for activating groups. masterorganicchemistry.com |
| N-Bromosuccinimide (NBS) | Often used with a catalyst or initiator | Can be tuned for regioselectivity based on conditions. organic-chemistry.org |
| Bromodimethylsulfonium bromide | Milder, in situ generation | Offers higher selectivity compared to Br₂. acs.org |
Directed Ortho-Metalation (DoM) Assisted Bromination
Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org This strategy utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the aromatic ring at the position ortho to the DMG. wikipedia.orgnih.gov The resulting aryllithium intermediate can then be trapped by an electrophile, leading to the exclusive formation of the ortho-substituted product. wikipedia.org
In the context of synthesizing bromo-substituted aryl thioethers, the thioether group itself can act as a DMG, although it is considered a weaker directing group compared to others like amides or carbamates. nih.gov The sulfur atom's lone pair of electrons can coordinate with the lithium of the organolithium reagent, facilitating deprotonation at the adjacent ortho position. Subsequent reaction with a bromine source, such as N-bromosuccinimide (NBS) or molecular bromine, introduces the bromine atom with high regioselectivity.
The general mechanism for DoM-assisted bromination is outlined below:
Coordination: The organolithium reagent (e.g., n-butyllithium) coordinates to the sulfur atom of the aryl thioether.
Deprotonation: The strong base deprotonates the ortho-position of the aromatic ring, forming a stabilized aryllithium intermediate.
Electrophilic Quench: The aryllithium species reacts with a brominating agent to yield the ortho-brominated product.
While direct DoM on cyclopropylthiobenzene for the synthesis of its bromo derivatives is not extensively documented in the provided results, the principle is well-established for various thioethers. wikipedia.orgorganic-chemistry.org The efficiency of the DoM process can be influenced by factors such as the choice of organolithium reagent, solvent, temperature, and the specific brominating agent used.
Stereoelectronic Effects on Bromination Selectivity
Stereoelectronic effects, which encompass the influence of orbital alignment and electronic distribution on the transition state geometry and energy, play a crucial role in determining the selectivity of bromination reactions. ethz.chsit.edu.cn In the absence of a strong directing group, the inherent electronic properties of the cyclopropylthio substituent and its conformational preferences guide the position of electrophilic attack by bromine.
The sulfur atom of the thioether is an ortho-, para-director due to the resonance donation of its lone pair electrons into the aromatic ring. However, the bulky cyclopropyl group can sterically hinder the ortho positions, potentially favoring para-substitution. The interplay between these electronic and steric factors is subtle and can be influenced by the reaction conditions.
Computational studies and experimental observations on related systems have shown that the relative orientation of orbitals can significantly impact reactivity. ethz.ch For instance, the alignment of the sulfur lone pair with the π-system of the benzene ring affects the nucleophilicity of the aromatic system. Furthermore, the conformation of the cyclopropyl group relative to the thioether linkage can influence the steric accessibility of the ortho and para positions. While specific studies on the stereoelectronic effects in the bromination of 1-cyclopropylthiobenzene are not detailed in the provided search results, the principles governing such reactions in other aryl thioethers are applicable. mdpi.comacs.org
Cyclopropyl Ring Introduction and Functionalization in the Synthesis of this compound
The construction of the this compound scaffold can be approached by forming the cyclopropyl-sulfur bond either before or after the bromination step.
A common strategy involves the reaction of a pre-brominated thiophenol derivative with a cyclopropylating agent. For instance, 3-bromothiophenol can be reacted with a cyclopropyl halide (e.g., cyclopropyl bromide or iodide) in the presence of a base to form the desired product via a nucleophilic substitution reaction.
| Reactant 1 | Reactant 2 | Base | Solvent | Product |
| 3-Bromothiophenol | Cyclopropyl bromide | K₂CO₃ | DMF | This compound |
| 3-Bromothiophenol | Cyclopropyl iodide | NaH | THF | This compound |
This approach benefits from the commercial availability of 3-bromothiophenol. The choice of base and solvent is critical to optimize the reaction yield and minimize side reactions.
Alternatively, transition metal-catalyzed cross-coupling reactions can be employed. For example, the palladium-catalyzed coupling of a brominated aryl thiol with a cyclopropylboronic acid derivative could potentially afford the target molecule. While specific examples for this compound are not provided, similar methodologies are prevalent in organic synthesis. organic-chemistry.org
The cyclopropyl group in aryl thioethers can undergo ring-opening reactions under certain conditions, providing a pathway to synthesize various derivatives. These reactions are often catalyzed by transition metals, such as palladium, and can lead to the formation of linear or branched alkyl chains. researchgate.netrsc.org For instance, palladium-catalyzed ring-opening of cyclopropane-substituted thioethers can yield thiochromene derivatives through intramolecular trapping of an aryl palladium intermediate. researchgate.net
The regioselectivity of the ring-opening is influenced by the nature of the catalyst, ligands, and the substituents on the cyclopropyl ring and the aromatic ring. researchgate.netresearchgate.net While these reactions are primarily used for derivatization rather than the direct synthesis of this compound, they highlight the synthetic utility of the cyclopropylthiobenzene core. The presence of the bromo substituent on the aromatic ring could also influence the course of these ring-opening reactions.
Elucidation of Reaction Mechanisms and Reactivity Profiles of 1 Bromo 3 Cyclopropylthiobenzene
Mechanistic Studies of Substitution Reactions at the Bromine Center
The carbon-bromine bond on the benzene (B151609) ring is a primary site for substitution reactions. The nature of the reaction mechanism is heavily influenced by the reaction conditions and the attacking species.
Nucleophilic aromatic substitution (SNAr) is a significant reaction pathway for aryl halides. wikipedia.orgmasterorganicchemistry.com This mechanism typically proceeds via a two-step addition-elimination process. youtube.comlibretexts.org In the first step, a nucleophile attacks the carbon atom bearing the leaving group (in this case, bromine), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org The aromaticity of the ring is temporarily disrupted in this stage. youtube.comlibretexts.org In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. youtube.com
For an SNAr reaction to occur, the aromatic ring generally requires activation by electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.org These groups help to stabilize the negative charge of the Meisenheimer complex through resonance. masterorganicchemistry.com In the case of 1-bromo-3-cyclopropylthiobenzene, the cyclopropylthioether group is not a strong electron-withdrawing group. Its electronic effect is more complex, involving a balance of inductive and resonance effects. Consequently, SNAr reactions at the bromine center of this compound are expected to be less facile compared to aryl halides with potent electron-withdrawing substituents like nitro groups. rsc.org
Hypothetical reaction conditions for an SNAr reaction on this compound would likely involve a strong nucleophile and potentially high temperatures to overcome the activation barrier. The competitiveness of this pathway is discussed further in section 3.1.3.
Table 1: Factors Influencing SNAr Reactions
| Factor | Influence on SNAr Reactivity |
| Nucleophile | Stronger nucleophiles increase the reaction rate. |
| Leaving Group | Better leaving groups (more electronegative, stable as an anion) enhance reactivity. |
| Solvent | Polar aprotic solvents can accelerate the reaction. |
| Ring Substituents | Strong electron-withdrawing groups ortho/para to the leaving group are strongly activating. |
Radical-mediated substitution reactions provide an alternative mechanistic route for the transformation of aryl halides. These reactions involve intermediates with unpaired electrons and often proceed through a chain reaction mechanism. researchgate.netbohrium.com For aryl halides, a common radical pathway is the SRN1 (substitution, radical-nucleophilic, unimolecular) mechanism.
The SRN1 mechanism is initiated by the formation of an aryl radical. This can be achieved through various methods, such as photochemical initiation, electrochemical reduction, or the use of radical initiators. Once formed, the aryl radical can react with a nucleophile to generate a radical anion. This radical anion can then transfer an electron to another molecule of the starting aryl halide, propagating the radical chain and forming the substitution product.
In addition to SNAr and radical pathways, other reaction mechanisms could be competitive for the substitution of bromine in this compound. These include transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig couplings), which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds with aryl halides.
The choice of reaction conditions will ultimately determine the dominant mechanistic pathway. For instance, in the presence of a palladium catalyst and a suitable coupling partner, cross-coupling reactions are likely to be the preferred route. In contrast, the use of a strong nucleophile in a polar aprotic solvent, particularly with photochemical stimulation, might favor a radical pathway. The SNAr pathway would likely require forcing conditions due to the lack of strong ring activation.
Reactivity of the Thioether Group in this compound
The sulfur atom of the cyclopropylthioether group is nucleophilic and susceptible to a range of chemical transformations, most notably oxidation.
The thioether can be selectively oxidized to the corresponding sulfoxide (B87167) and subsequently to the sulfone. jchemrev.com The degree of oxidation can be controlled by the choice of the oxidizing agent and the reaction conditions. organic-chemistry.orgorganic-chemistry.org
Common oxidizing agents for the conversion of sulfides to sulfoxides include hydrogen peroxide (H₂O₂), peroxy acids (e.g., m-CPBA), and sodium periodate. organic-chemistry.orgresearchgate.net The use of a stoichiometric amount of the oxidant under mild conditions generally favors the formation of the sulfoxide.
Further oxidation of the sulfoxide to the sulfone requires stronger oxidizing conditions or an excess of the oxidizing agent. organic-chemistry.orggoogle.com Reagents such as potassium permanganate (B83412) (KMnO₄) or excess hydrogen peroxide, often in the presence of a catalyst, can effectively achieve this transformation. organic-chemistry.org
Table 2: Oxidation Products of this compound
| Starting Material | Oxidizing Agent | Product |
| This compound | H₂O₂ (1 equiv.) | 1-Bromo-3-cyclopropylsulfinylbenzene |
| This compound | m-CPBA (1 equiv.) | 1-Bromo-3-cyclopropylsulfinylbenzene |
| This compound | KMnO₄ (excess) | 1-Bromo-3-cyclopropylsulfonylbenzene |
| 1-Bromo-3-cyclopropylsulfinylbenzene | H₂O₂ (excess) | 1-Bromo-3-cyclopropylsulfonylbenzene |
Beyond oxidation, the thioether group can participate in other functional group transformations. For example, the sulfur atom can be alkylated to form a sulfonium (B1226848) salt. This reaction typically involves treatment with an alkyl halide. The resulting sulfonium salt can then act as a leaving group in subsequent reactions.
Furthermore, cleavage of the carbon-sulfur bond can be achieved under certain reductive or oxidative conditions, although this is generally more challenging for aryl thioethers compared to alkyl thioethers.
Reactivity of the Cyclopropyl (B3062369) Moiety in this compound
The cyclopropyl group is a three-membered carbocycle characterized by significant ring strain due to its compressed bond angles. This inherent strain makes the cyclopropane (B1198618) ring susceptible to cleavage under various conditions, a reaction pathway that can be harnessed for synthetic purposes. In the context of this compound, the presence of the adjacent sulfur atom can further influence the stability and reaction modes of the cyclopropyl ring.
The high strain energy of the cyclopropane ring makes it prone to ring-opening reactions that are not observed in larger, more stable cycloalkanes. These reactions can be initiated by thermal, photochemical, or chemical means, including transition metal catalysis, acid catalysis, and radical initiation. For aryl cyclopropyl sulfides, these reactions provide a pathway to linear thioether derivatives.
Palladium-catalyzed reactions, for instance, have been shown to be effective for the ring-opening of cyclopropyl-substituted thioethers. acs.org Such transformations typically involve the oxidative addition of a C-C bond of the cyclopropane to the metal center, followed by further reaction. Similarly, strong Brønsted or Lewis acids can protonate the cyclopropane ring, leading to a carbocationic intermediate that is subsequently attacked by a nucleophile, resulting in a ring-opened product. nih.gov
The specific conditions required for the ring-opening of this compound would depend on the desired outcome, but the underlying principle is the relief of ring strain.
| Reaction Condition | Initiator/Catalyst | General Outcome |
| Catalytic Hydrogenation | H₂, Pd/C | Propylation of the aromatic ring (after C-S bond cleavage) or ring opening to form a propyl chain. |
| Acid Catalysis | Strong acids (e.g., TfOH) | Formation of a carbocation intermediate, followed by nucleophilic attack to yield a 1,3-difunctionalized propane (B168953) chain. nih.gov |
| Transition Metal Catalysis | Palladium complexes | Oxidative addition to the C-C bond, leading to various thiochromene derivatives or other rearranged products. acs.org |
| Radical Reaction | Radical initiators (e.g., AIBN) | Formation of a radical intermediate that can undergo rearrangement or react with other radical species. researchgate.net |
The cleavage of the cyclopropyl ring in this compound can proceed through either radical or carbocationic intermediates, depending on the reaction mechanism.
Radical Intermediates: Under radical conditions, a radical species can add to the cyclopropane ring, or a radical can be generated on the ring itself, leading to a cyclopropyl-substituted carbon radical. This intermediate is highly unstable and can rapidly undergo ring-opening to form a more stable alkyl radical. beilstein-journals.orgnih.gov For example, the reaction of vinyl cyclopropanes with aryl sulfur radicals, which can be generated by air oxidation, leads to a 1,5-ring-opening addition product. researchgate.net This suggests that the cyclopropylthio moiety in this compound could potentially participate in similar radical-mediated ring-opening cascades.
Carbocation Intermediates: In the presence of strong acids, the cyclopropane ring can be protonated. This process leads to the formation of a secondary or tertiary carbocation, depending on which C-C bond is cleaved. In aryl cyclopropanes, the ring-opening typically occurs to form a carbocation that is stabilized by the adjacent aromatic ring. nih.gov This carbocationic intermediate is then susceptible to attack by nucleophiles present in the reaction mixture. The stability of this intermediate dictates the regioselectivity of the ring-opening process.
Electrophilic and Nucleophilic Functionalization of the Benzene Ring of this compound
The benzene ring of this compound is the site of potential electrophilic and nucleophilic substitution reactions. The regiochemical outcome of these reactions is controlled by the directing effects of the existing bromo and cyclopropylthio substituents.
In electrophilic aromatic substitution (EAS), the substituents on the benzene ring determine the position of the incoming electrophile. wikipedia.org Substituents are classified as either activating (increasing the reaction rate) or deactivating (decreasing the reaction rate) and as ortho-, para- or meta- directors. libretexts.orglibretexts.org
Bromo Group: The bromine atom is a weakly deactivating group. Its high electronegativity withdraws electron density from the ring inductively, making the ring less nucleophilic and slowing the reaction rate compared to benzene. However, the lone pairs on the bromine atom can be donated into the ring via resonance, which preferentially stabilizes the carbocation intermediates formed during attack at the ortho and para positions. Consequently, the bromo group is an ortho-, para- director . masterorganicchemistry.com
Cyclopropylthio Group (-S-cPr): The thioether group is an activating group. The sulfur atom is less electronegative than oxygen, and its lone pairs are available for resonance donation into the benzene ring. This resonance effect increases the electron density of the ring, particularly at the ortho and para positions, making the ring more reactive towards electrophiles. Therefore, the cyclopropylthio group is an ortho-, para- director . organicchemistrytutor.com
Combined Effect: In this compound, both substituents direct incoming electrophiles to the ortho and para positions relative to themselves. The positions available for substitution are C2, C4, and C6. The cyclopropylthio group at C3 directs to C2, C4, and C6 (C6 is para). The bromo group at C1 directs to C2, C4, and C6 (C2 and C6 are ortho, C4 is para). Since both groups direct to the same positions, the challenge lies in predicting the major product. Generally, the stronger activating group exerts the dominant influence. As the thioether group is activating and the bromo group is deactivating, the cyclopropylthio group will be the primary director, strongly favoring substitution at positions C2, C4, and C6. Steric hindrance from the adjacent bromo group might slightly disfavor substitution at the C2 position.
| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Effect |
| -Br | Electron-withdrawing (-I) | Electron-donating (+M) | Deactivating | ortho, para |
| -S-cPr | Electron-withdrawing (-I) | Electron-donating (+M) | Activating | ortho, para |
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.orgunblog.fr This reaction involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent like n-butyllithium. wikipedia.orgbaranlab.org The resulting aryllithium species can then react with a wide range of electrophiles.
The thioether functionality is known to be an effective DMG. organic-chemistry.org The Lewis basic sulfur atom coordinates to the lithium ion of the organolithium reagent, positioning the base to deprotonate one of the adjacent C-H bonds. wikipedia.org In this compound, the cyclopropylthio group can direct lithiation to either the C2 or C4 positions. The relative acidity of the protons at these positions will determine the site of metalation. The electron-withdrawing inductive effect of the nearby bromine atom at C1 could potentially increase the acidity of the C2 proton, possibly favoring lithiation at this site.
Once the aryllithium intermediate is formed, it can be "quenched" by adding an electrophile, leading to the formation of a new carbon-carbon or carbon-heteroatom bond at a specific position on the aromatic ring. This two-step sequence allows for the synthesis of polysubstituted aromatic compounds with a high degree of regiocontrol that is often difficult to achieve through traditional electrophilic aromatic substitution. wikipedia.org
| Electrophile | Reagent Example | Functional Group Introduced |
| Carbon Dioxide | CO₂ | Carboxylic acid (-COOH) |
| Aldehydes/Ketones | Formaldehyde (HCHO), Acetone ((CH₃)₂CO) | Hydroxymethyl (-CH₂OH), Hydroxypropyl (-C(OH)(CH₃)₂) |
| Alkyl Halides | Iodomethane (CH₃I) | Methyl (-CH₃) |
| Silyl Halides | Trimethylsilyl chloride ((CH₃)₃SiCl) | Trimethylsilyl (-Si(CH₃)₃) |
| Boronic Esters | Isopropyl pinacol (B44631) borate | Pinacol boronate ester (-B(pin)) |
| Disulfides | Dimethyl disulfide (CH₃SSCH₃) | Methylthio (-SCH₃) |
Theoretical and Computational Chemistry Investigations of 1 Bromo 3 Cyclopropylthiobenzene
Quantum Chemical Studies on Electronic Structure and Bonding
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are fundamental to understanding the electronic makeup of a molecule. These studies could elucidate the intricate interplay of the bromo, cyclopropyl (B3062369), and thioether functionalities on the benzene (B151609) ring.
Molecular Orbital (HOMO-LUMO) Analysis and Reactivity Descriptors
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy reflects the ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability and reactivity.
A hypothetical HOMO-LUMO analysis for 1-bromo-3-cyclopropylthiobenzene would likely reveal the distribution of these orbitals across the molecule. The HOMO would be expected to have significant contributions from the sulfur lone pairs and the π-system of the benzene ring, indicating these as likely sites for electrophilic attack. Conversely, the LUMO would likely be distributed over the aromatic ring and the carbon-bromine bond, suggesting these regions are susceptible to nucleophilic attack.
Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity.
Hypothetical Reactivity Descriptors for this compound
| Descriptor | Formula | Significance |
|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released upon gaining an electron. |
| Electronegativity (χ) | χ = (I + A) / 2 | Tendency to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |
| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness, indicates higher reactivity. |
This table presents the general formulas and significance of reactivity descriptors that could be calculated for this compound once computational data becomes available.
Charge Distribution and Electrostatic Potential Mapping
The distribution of electron density within a molecule is fundamental to its chemical behavior. Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis could provide insights into the partial atomic charges on each atom in this compound. This would reveal the electronic effects of the substituents on the benzene ring.
An electrostatic potential (ESP) map would visually represent the charge distribution. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas, which are prone to electrophilic attack. Regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. For this compound, one would expect negative potential around the sulfur and bromine atoms due to their lone pairs, and over the π-system of the benzene ring. Positive potential might be found on the hydrogen atoms.
Analysis of Aromaticity and Electron Delocalization in the Benzene Ring
The presence of substituents can influence the aromaticity of the benzene ring. Aromaticity can be quantified using various indices, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). These calculations would reveal the extent to which the bromo and cyclopropylthio groups affect the electron delocalization within the phenyl ring of this compound.
Conformational Analysis and Intramolecular Interactions
The three-dimensional structure of a molecule is crucial to its properties. The flexibility of the cyclopropylthio group allows for different spatial arrangements.
Potential Energy Surface Scans for Torsional Isomers
By systematically rotating the bonds connecting the cyclopropyl group to the sulfur and the sulfur to the benzene ring, a potential energy surface (PES) can be generated. This scan would identify the most stable conformations (energy minima) and the energy barriers between them (transition states). This information is critical for understanding the molecule's dynamic behavior.
Quantification of Non-Covalent Interactions (e.g., Halogen Bonding, C-H···S interactions)
Within the different conformations of this compound, various non-covalent interactions may play a stabilizing role. These weak interactions are crucial in determining the preferred molecular geometry and can influence crystal packing.
Theoretical methods like Quantum Theory of Atoms in Molecules (QTAIM) can be used to identify and characterize these interactions by locating bond critical points and analyzing the electron density at these points. Potential non-covalent interactions in this compound could include:
Halogen Bonding: The electrophilic region on the bromine atom (the σ-hole) could interact with a nucleophilic region of another molecule.
C-H···S Interactions: Hydrogen atoms on the cyclopropyl or phenyl groups could form weak hydrogen bonds with the sulfur atom.
π-Interactions: The electron-rich π-system of the benzene ring could interact with other molecules.
Molecular Dynamics Simulations for Dynamic Behavior
Molecular Dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of interacting atoms, MD simulations can reveal the intricate dance of molecules, providing a detailed picture of their conformational dynamics, solvent interactions, and aggregation properties over time.
While specific MD simulation studies on this compound are not extensively documented in public literature, the dynamic behavior of this molecule can be inferred from simulations of analogous aromatic compounds with flexible side chains or thioether linkages. rsc.orgnih.govnih.gov An MD simulation of this compound would typically involve placing the molecule in a simulation box filled with a chosen solvent (e.g., water or an organic solvent) and observing its trajectory over nanoseconds or even microseconds.
The key dynamic features of this compound would be governed by the interplay between its constituent parts:
The Phenyl Ring: Provides a rigid scaffold but can engage in π-π stacking interactions with other aromatic molecules.
The Thioether Linkage: The C-S-C bond provides rotational freedom, allowing the cyclopropyl group to adopt various orientations relative to the phenyl ring.
The Cyclopropyl Group: While internally rigid, its connection via the sulfur atom allows it to act as a flexible, hydrophobic moiety that can influence solvation and intermolecular packing.
The Bromo Group: Acts as a heavy, polarizable substituent that can participate in halogen bonding and other dipole-dipole interactions.
MD simulations can quantify these dynamics by analyzing metrics such as radial distribution functions to understand solvation shells, root-mean-square deviation (RMSD) to assess conformational stability, and interaction energies to probe aggregation behavior. nih.govacs.org For instance, simulations could predict whether these molecules tend to self-aggregate in non-polar solvents via π-π stacking or expose their polar bromo-substituents to a polar solvent.
Table 1: Hypothetical Dynamic Properties of this compound from MD Simulation Principles
| Property | Predicted Behavior | Rationale based on Analogous Systems |
| Conformational Flexibility | Moderate flexibility primarily around the C(aryl)-S and S-C(cyclopropyl) bonds. | Thioether linkages in similar molecules allow for significant rotational freedom, influencing the overall molecular shape. nih.gov |
| Solvation in Water | The molecule would orient to minimize exposure of its hydrophobic cyclopropyl and phenyl moieties while allowing the polar C-Br bond to interact with water. | Aromatic compounds with alkyl chains show distinct orientational preferences at solvent interfaces. nih.gov |
| Aggregation Tendency | Likely to form aggregates in non-polar solvents driven by π-π stacking of the benzene rings and van der Waals forces. | MD simulations of asphaltene models (complex polyaromatic compounds) demonstrate a strong tendency for aggregation via stacking interactions. nih.gov |
| Interaction with Membranes | The molecule would likely partition into the hydrophobic core of a lipid bilayer, with the polar bromo-group oriented towards the headgroup region. | In silico studies of drug-membrane interactions show that amphiphilic molecules orient themselves to satisfy the polarity of the local environment. acs.org |
Computational Modeling of Reaction Pathways and Transition States
Computational modeling, particularly using Density Functional Theory (DFT), is a cornerstone for investigating the mechanisms of chemical reactions. This approach allows for the mapping of the potential energy surface of a reaction, identifying stable intermediates, and, most importantly, locating the transition states that connect them. The transition state represents the highest energy point along the reaction coordinate, and its structure and energy are critical for understanding reaction kinetics and selectivity. researchgate.netbath.ac.uk
For this compound, a common reaction would be a transition metal-catalyzed cross-coupling, such as a Suzuki or Buchwald-Hartwig reaction. A typical catalytic cycle involves oxidative addition, transmetalation, and reductive elimination. mdpi.com DFT calculations can model each of these elementary steps. For example, in a hypothetical palladium-catalyzed reaction, the oxidative addition of the C-Br bond to a Pd(0) complex would be the likely initiating step. Calculations would involve optimizing the geometries of the reactants, the Pd-complexed intermediate, the transition state for C-Br bond cleavage, and the final Pd(II) product. rsc.orgresearchgate.net
By calculating the free energies of each stationary point, a reaction energy profile can be constructed.
Table 2: Hypothetical DFT-Calculated Free Energy Barriers for a Cross-Coupling Reaction
| Reaction Step | Description | Hypothetical ΔG‡ (kcal/mol) | Implication |
| Oxidative Addition | Cleavage of the C-Br bond and formation of an Aryl-Pd(II)-Br species. | 22.5 | The highest barrier, indicating this is the likely rate-determining step. |
| Transmetalation | Transfer of a new organic group (e.g., from an organoboron reagent) to the Pd center. | 15.2 | A lower barrier suggests this step is faster than oxidative addition. |
| Reductive Elimination | Formation of the new C-C bond and regeneration of the Pd(0) catalyst. | 18.9 | A crucial step for catalyst turnover, but not the slowest in this model. |
Note: These energy values are illustrative and based on typical values for similar computationally studied reactions of aryl halides. d-nb.info
The step with the highest energy barrier, in this case, oxidative addition, is identified as the rate-determining step. rsc.org This information is crucial for optimizing reaction conditions; for instance, one might choose a ligand for the palladium catalyst that specifically lowers the energy of the oxidative addition transition state.
When a reaction can yield multiple isomers, computational chemistry can predict the outcome by comparing the activation energies of the competing reaction pathways. The pathway with the lowest energy barrier will be kinetically favored, leading to the major product.
For this compound, an electrophilic aromatic substitution reaction presents a challenge in regioselectivity. The cyclopropylthio (-S-cPr) group is an activating, ortho-, para-director, while the bromo (-Br) group is a deactivating, ortho-, para-director. Computational models can determine the most likely site of substitution by calculating the transition state energies for electrophilic attack at each possible position (ortho, meta, or para to each substituent).
Table 3: Hypothetical Relative Activation Energies for Electrophilic Nitration
| Position of Attack (relative to -S-cPr) | Position of Attack (relative to -Br) | Relative ΔG‡ (kcal/mol) | Predicted Outcome |
| 2- (ortho) | 6- (ortho) | 0.0 | Major product due to lowest energy barrier, activated by the thioether. |
| 4- (para) | 2- (ortho) | 1.8 | Minor product; position is para to the stronger activating group. |
| 6- (ortho) | 4- (para) | 2.5 | Minor product; sterically hindered between the two substituents. |
| 5- (meta) | 5- (meta) | 8.1 | Negligible product; attack is meta to both groups. |
Note: Energies are relative to the lowest-energy pathway. The lower the energy, the more favored the pathway.
Stereoselectivity can also be predicted. In reactions involving the creation of a new chiral center, different transition states lead to different stereoisomers (e.g., R vs. S). By calculating the energies of these diastereomeric transition states, the model can predict the enantiomeric or diastereomeric excess. For instance, in a catalyzed reaction, steric interactions between the substrate and a chiral ligand in the transition state are often the origin of stereoselectivity, a phenomenon that can be precisely modeled. bohrium.com
The solvent is not merely an inert medium but can play a critical role in a chemical reaction. Computational models account for solvent effects using two main approaches:
Implicit Solvation Models (e.g., CPCM, SMD): The solvent is treated as a continuous medium with a specific dielectric constant. This is computationally efficient for surveying general polarity effects.
Explicit Solvation Models: Individual solvent molecules are included in the calculation. This is more computationally intensive but is necessary to model specific interactions like hydrogen bonding. chemrxiv.orgresearchgate.net
Solvents can dramatically alter reaction rates and mechanisms by differentially stabilizing the reactants, transition states, and products. For a reaction involving this compound, such as a nucleophilic aromatic substitution (S_NAr), a polar aprotic solvent would be expected to accelerate the reaction. This is because the transition state in an S_NAr reaction (a negatively charged Meisenheimer complex) is highly charge-delocalized and will be stabilized more effectively by a polar solvent than the neutral reactants. researchgate.net
Computational studies can quantify this effect by calculating the reaction barrier in different simulated solvent environments.
Table 4: Hypothetical Solvent Effect on the Activation Energy of an S_NAr Reaction
| Solvent | Dielectric Constant (ε) | Calculated ΔG‡ (kcal/mol) | Rationale |
| Toluene | 2.4 | 35.1 | Non-polar; poor stabilization of the charged transition state. |
| Tetrahydrofuran (THF) | 7.5 | 31.5 | Moderately polar; provides some stabilization. d-nb.info |
| Dimethylformamide (DMF) | 37 | 26.8 | Polar aprotic; strongly stabilizes the charged transition state, lowering the barrier. chemrxiv.org |
These calculations can guide the experimental choice of solvent to optimize reaction rates and, in some cases, even alter the selectivity of a reaction. nih.gov
In Silico Design and Property Prediction of this compound Derivatives
In silico design leverages computational tools to rationally create novel molecules with desired properties, often in the context of drug discovery or materials science. researchgate.netrsc.org Starting with a scaffold molecule like this compound, new derivatives can be designed and evaluated virtually, saving significant time and resources compared to traditional synthesis and screening.
The process typically involves:
Scaffold Hopping/Decoration: A virtual library of derivatives is created by modifying the parent structure. For this compound, this could involve replacing the bromine atom with other functional groups (e.g., amines, amides, carboxylic acids) or modifying the cyclopropyl ring.
Property Prediction: A suite of computational tools is used to predict key properties. For drug design, this includes ADME (Absorption, Distribution, Metabolism, Excretion) and toxicity profiles. Properties like Lipinski's "rule of five" (molecular weight, logP, H-bond donors/acceptors) are calculated to assess drug-likeness. nih.gov
Molecular Docking: If a biological target (e.g., an enzyme) is known, molecular docking is used to predict the binding mode and affinity of the designed derivatives to the target's active site. This helps prioritize compounds that are most likely to be active. nih.gov
Further Simulation: Promising candidates from docking can be subjected to more rigorous MD simulations to assess the stability of the ligand-protein complex over time. acs.org
Table 5: In Silico Property Prediction for Hypothetical Derivatives of this compound
| Derivative | Modification | Predicted Binding Affinity (kcal/mol) | Lipinski's Rule of Five Violations | Predicted Property |
| Parent | This compound | -5.2 | 0 | Lead-like scaffold |
| Derivative A | Replace -Br with -NH2 | -6.8 | 0 | Improved binding via H-bond donation. |
| Derivative B | Replace -Br with -C(=O)NH2 | -7.5 | 0 | Potential for stronger H-bond interactions. |
| Derivative C | Replace -Br with -SO2NH2 | -8.1 | 0 | Classic pharmacophore; strong H-bonding. |
| Derivative D | Replace -Br with a large heterocyclic group | -9.5 | 1 (MW > 500) | High predicted affinity but poor drug-likeness. |
Note: Binding affinities are hypothetical values for a generic enzyme active site. Lower values indicate stronger predicted binding.
This in silico workflow allows chemists to focus their synthetic efforts on a smaller number of highly promising compounds, dramatically accelerating the discovery pipeline for new functional molecules. rsc.org
Advanced Methodological Research in the Analysis and Study of 1 Bromo 3 Cyclopropylthiobenzene
Research into Novel Spectroscopic Techniques for Probing Molecular Dynamics and Intermolecular Interactions
Spectroscopic techniques are fundamental in elucidating the structural and dynamic properties of molecules. For a compound like 1-Bromo-3-cyclopropylthiobenzene, a combination of Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy would be essential for a comprehensive understanding of its molecular characteristics.
Advanced NMR Pulse Sequences for Detailed Structural and Conformational Research
Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of organic molecules. For this compound, a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed to assign the proton (¹H) and carbon (¹³C) chemical shifts and to determine the connectivity and spatial relationships of the atoms.
Techniques such as Correlation Spectroscopy (COSY) would reveal proton-proton couplings within the cyclopropyl (B3062369) and benzene (B151609) rings, while Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments would establish direct and long-range carbon-proton correlations, respectively. These would be crucial in confirming the substitution pattern on the benzene ring and the attachment of the cyclopropylthio group.
To investigate the conformational dynamics, such as the orientation of the cyclopropyl group relative to the phenyl ring, advanced techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) would be utilized. These experiments detect through-space interactions between protons, providing insights into the molecule's preferred three-dimensional structure in solution. The use of sophisticated pulse sequences can enhance spectral resolution and sensitivity, allowing for the detection of subtle conformational preferences.
Vibrational Spectroscopy (IR, Raman) for Conformational Fingerprinting
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a "fingerprint" of a molecule based on its vibrational modes. For this compound, IR and Raman spectra would exhibit characteristic bands corresponding to the vibrations of the C-H, C-C, C-S, and C-Br bonds, as well as the vibrational modes of the benzene and cyclopropyl rings.
By analyzing the positions, intensities, and shapes of these spectral bands, researchers could gain insights into the molecule's conformational isomers. Theoretical calculations, using methods such as Density Functional Theory (DFT), would likely be performed to predict the vibrational spectra for different possible conformations. A comparison between the experimental and calculated spectra would then allow for the assignment of the observed bands to specific conformational states, providing a detailed picture of the conformational landscape of this compound.
Development of Hyphenated Chromatographic-Spectrometric Techniques for Complex Mixture Analysis
In many research and industrial settings, this compound may be present in complex mixtures. Hyphenated techniques, which couple the separation power of chromatography with the identification capabilities of spectrometry, are indispensable for the analysis of such samples.
GC-MS/MS or LC-MS/MS Method Development for Trace Analysis in Research Systems
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful hyphenated techniques for separating and identifying components in a mixture. The choice between GC and LC would depend on the volatility and thermal stability of this compound.
For trace analysis, tandem mass spectrometry (MS/MS) would be employed for its high sensitivity and selectivity. In a GC-MS/MS or LC-MS/MS method, the parent ion of the target compound is selected and fragmented, and a specific fragment ion is monitored. This Multiple Reaction Monitoring (MRM) approach significantly reduces background noise and allows for accurate quantification at very low concentrations. Method development would involve optimizing chromatographic conditions (e.g., column type, mobile/carrier gas phase, temperature program) and mass spectrometric parameters (e.g., ionization mode, collision energy) to achieve the desired sensitivity and selectivity.
Development of Chiral Separation Methods for Enantiomeric Purity Assessment
While this compound itself is not chiral, derivatives or related compounds in a synthetic pathway might be. If a chiral center were introduced, the separation of enantiomers would be critical, as they can exhibit different biological activities.
Chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) would be the methods of choice for enantiomeric separation. These techniques utilize a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. The development of a chiral separation method would involve screening various CSPs and optimizing the mobile phase composition and temperature to achieve baseline separation of the enantiomers. The separated enantiomers could then be quantified to determine the enantiomeric purity of the sample.
Application of X-ray Crystallography for Crystalline State Structural Research
X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would provide a wealth of information.
The resulting crystal structure would reveal accurate bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecule's conformation in the crystalline state. This information is invaluable for understanding intermolecular interactions, such as packing forces and potential halogen or sulfur-based interactions, which govern the crystal lattice. The solid-state structure can also be compared with the conformational preferences observed in solution via NMR, providing a more complete picture of the molecule's structural dynamics.
Co-crystallization Strategies for Supramolecular Assembly Studies
Co-crystallization has emerged as a powerful technique for the rational design and synthesis of multi-component crystalline materials with tailored properties. nih.govijlpr.com In the context of this compound, co-crystallization strategies are employed to systematically study and influence its supramolecular assembly. This involves combining this compound with other molecular entities, known as coformers, to form a new crystalline solid with a unique structure held together by non-covalent interactions. nih.gov
The selection of appropriate coformers is a critical step in these strategies. Coformers are chosen based on their potential to form specific and predictable intermolecular interactions with this compound, such as hydrogen bonds, halogen bonds, and π-π stacking. beilstein-journals.org For instance, the bromine atom in this compound can act as a halogen bond donor, interacting with halogen bond acceptors on the coformer molecule. Similarly, the phenyl ring provides a platform for π-π stacking interactions.
Several methods are utilized to achieve co-crystallization, including:
Solvent Evaporation: This is a common and reliable method where this compound and a selected coformer are dissolved in a suitable solvent. nih.gov Slow evaporation of the solvent allows for the gradual formation of high-quality co-crystals. nih.gov The choice of solvent is crucial as it can influence the resulting crystal form.
Grinding: Both neat grinding (without solvent) and liquid-assisted grinding (with a small amount of solvent) are employed. These mechanochemical methods involve the physical grinding of the two components to induce co-crystal formation.
Slurry Co-crystallization: In this technique, a suspension of this compound and the coformer is stirred in a solvent in which they have low solubility. nih.gov Over time, the initial solid phases can transform into the more stable co-crystal.
Through these co-crystallization strategies, researchers can systematically explore the supramolecular synthons—reliable and predictable patterns of intermolecular interactions—that govern the assembly of this compound in the solid state. The resulting co-crystals provide valuable insights into the hierarchy and strength of different non-covalent interactions.
Investigation of Packing Motifs and Intermolecular Interactions in Solid State
The investigation of packing motifs and intermolecular interactions in the solid state of this compound, both in its pure form and in co-crystals, provides a fundamental understanding of its structural chemistry. sun.ac.za Single-crystal X-ray diffraction is the primary technique used to determine the precise three-dimensional arrangement of molecules in the crystal lattice. rsc.org This data allows for a detailed analysis of the various non-covalent forces at play. chimia.ch
The key intermolecular interactions that are typically investigated include:
Halogen Bonding: The bromine atom in this compound is a focal point for analysis. The C-Br bond can create a region of positive electrostatic potential on the bromine atom (the σ-hole), which can interact favorably with nucleophilic regions on adjacent molecules, such as lone pairs on nitrogen, oxygen, or sulfur atoms, or even the π-electron cloud of an aromatic ring.
C-H···π Interactions: The hydrogen atoms of the cyclopropyl group and the benzene ring can participate in weak hydrogen bonds with the π-system of an adjacent benzene ring.
Computational tools, such as Hirshfeld surface analysis and quantum theory of atoms in molecules (QTAIM), are often employed to visualize and quantify these intermolecular interactions. rsc.org Hirshfeld surface analysis maps the close contacts between molecules, providing a visual representation of the interaction "fingerprint." QTAIM analysis can identify and characterize the bond critical points associated with non-covalent interactions, offering insights into their nature and strength.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 1-Bromo-3-cyclopropylthiobenzene, and how can intermediates be optimized?
- Methodology : A two-step approach is typical:
Cyclopropane introduction : Use a copper-catalyzed cyclopropanation of styrene derivatives, followed by functionalization of the benzene ring.
Thioether formation : Perform a nucleophilic aromatic substitution (SNAr) with a thiolate anion (e.g., NaSH) on 1-bromo-3-cyclopropylbenzene under inert atmosphere at 60–80°C .
- Optimization : Monitor reaction progress via TLC or GC-MS. Adjust solvent polarity (e.g., DMF vs. THF) to enhance thiolate nucleophilicity.
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?
- Key Techniques :
- NMR : H NMR (δ 7.2–6.8 ppm for aromatic protons; δ 1.2–0.8 ppm for cyclopropane CH).
- HRMS : Confirm molecular ion [M+H] at m/z 243.0 (CHBrS).
- Contradictions : Discrepancies in C NMR shifts may arise from rotational isomerism. Use variable-temperature NMR to resolve dynamic effects .
Q. How can purification challenges (e.g., brominated byproducts) be addressed during synthesis?
- Methodology :
- Column Chromatography : Use silica gel with hexane/ethyl acetate (9:1) to separate brominated impurities.
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility differences.
Advanced Research Questions
Q. What mechanistic insights explain regioselectivity in the thiolation of brominated cyclopropane derivatives?
- Analysis :
- Electronic Effects : The electron-withdrawing cyclopropane group directs thiolate attack to the para position of the bromine via resonance stabilization.
- Steric Hindrance : Cyclopropane’s rigidity may limit access to ortho positions. DFT calculations (e.g., Gaussian) can map transition-state geometries .
- Experimental Validation : Synthesize regioisomers and compare activation energies via kinetic studies .
Q. How does photolytic instability impact experimental design for this compound?
- Handling Protocols :
- Store in amber vials at –20°C under argon.
- Conduct reactions in dark or under red light to prevent C–S bond cleavage.
- Stability Testing : Monitor degradation via UV-Vis (λ~280 nm) and correlate with LC-MS data .
Q. What strategies resolve contradictions in reported reaction yields for analogous bromoaryl cyclopropanes?
- Root-Cause Analysis :
- Purity of Reagents : Trace moisture in thiols can quench reactions; use molecular sieves.
- Catalyst Loading : Optimize Pd/Cu ratios (e.g., 1:2) to suppress homocoupling byproducts.
Q. How can computational modeling predict the biological activity of this compound derivatives?
- Approach :
Docking Studies : Use AutoDock Vina to simulate binding to target enzymes (e.g., cytochrome P450).
QSAR : Correlate substituent effects (e.g., logP, Hammett σ) with antimicrobial activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
